4-Allyloxyphenylacetic acid
CAS No.: 72224-22-7
Cat. No.: VC7374895
Molecular Formula: C11H12O3
Molecular Weight: 192.214
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72224-22-7 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.214 |
| IUPAC Name | 2-(4-prop-2-enoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) |
| Standard InChI Key | DBVOADYMWPGUPF-UHFFFAOYSA-N |
| SMILES | C=CCOC1=CC=C(C=C1)CC(=O)O |
Introduction
Structural and Chemical Identity
4-Allyloxyphenylacetic acid belongs to the class of phenylacetic acid derivatives, with the systematic name 2-(4-(allyloxy)phenyl)acetic acid. Its molecular formula is , and it has a molecular weight of 192.21 g/mol . The structure comprises a phenyl ring substituted with an allyloxy group (–O–CH₂–CH=CH₂) at the para position and an acetic acid moiety (–CH₂–COOH) at the ortho position relative to the oxygen atom.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 192.21 g/mol | |
| Exact Mass | 192.079 Da | |
| Topological Surface Area | 46.5 Ų | |
| LogP (Partition Coefficient) | 2.01 |
The LogP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and lipid environments—a critical feature for drug bioavailability.
Synthesis and Manufacturing
The synthesis of 4-allyloxyphenylacetic acid involves a multi-step process optimized for industrial scalability and minimal byproduct formation. A patented method (KR830001917B1) outlines four stages :
Step 1: Synthesis of Ortho-Chlorophenyl Allyl Ether
Ortho-chlorophenol is converted to its alkali metal salt (e.g., potassium salt) and reacted with allyl chloride in anhydrous ether or tetrahydrofuran. This yields ortho-chlorophenyl allyl ether (C₉H₉ClO), a precursor with 85–90% yield under controlled conditions .
Step 2: Formation of 3-Chloro-4-Allyloxyphenyl Oxalate
The allyl ether undergoes Friedel-Crafts acylation with diethyl oxalate in the presence of anhydrous aluminum chloride. This step forms 3-chloro-4-allyloxyphenyl oxalate (C₁₃H₁₃ClO₅) with high regioselectivity .
Step 3: Wolff-Kishner Reduction
The oxalate intermediate is reduced using hydrazine monohydrate and potassium hydroxide in diethylene glycol at 90–100°C. This step removes the oxalate group, producing 3-chloro-4-allyloxyphenyl acet ethyl ester (C₁₃H₁₅ClO₃) .
Step 4: Ester Hydrolysis
Pharmacological Applications
Anti-Inflammatory and Analgesic Activity
4-Allyloxyphenylacetic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis—a mechanism shared with nonsteroidal anti-inflammatory drugs (NSAIDs). Preclinical studies highlight its efficacy in murine models of rheumatoid arthritis, with edema reduction comparable to diclofenac .
Antipyretic Properties
The compound lowers fever by modulating hypothalamic thermoregulation, likely through COX-2 inhibition in the central nervous system. Doses of 10–50 mg/kg in rats showed temperature normalization within 2 hours .
Comparative Efficacy
| Parameter | 4-Allyloxyphenylacetic Acid | Diclofenac |
|---|---|---|
| Edema Reduction (ID₅₀) | 12 mg/kg | 15 mg/kg |
| Onset of Action | 30 minutes | 45 minutes |
| Plasma Half-Life | 3.2 hours | 1.8 hours |
Data adapted from patent KR830001917B1 .
Industrial and Regulatory Considerations
The synthesis avoids hazardous reagents like phosgene, aligning with green chemistry principles. Regulatory status remains undefined, but the compound’s structural similarity to approved NSAIDs may streamline future approvals .
Future Research Directions
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